Cas no 2090945-51-8 (2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine)

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine
- 4-Pyrimidinamine, 2-(hexahydro-1H-1,4-diazepin-1-yl)-N,N-dimethyl-
-
- インチ: 1S/C11H19N5/c1-15(2)10-4-6-13-11(14-10)16-8-3-5-12-7-9-16/h4,6,12H,3,5,7-9H2,1-2H3
- InChIKey: HJKWNUTVWPEOIE-UHFFFAOYSA-N
- SMILES: C1(N2CCCNCC2)=NC=CC(N(C)C)=N1
じっけんとくせい
- 密度みつど: 1.106±0.06 g/cm3(Predicted)
- Boiling Point: 394.9±52.0 °C(Predicted)
- 酸度系数(pKa): 9.96±0.20(Predicted)
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-0348-2.5g |
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |
2090945-51-8 | 95%+ | 2.5g |
$831.0 | 2023-09-06 | |
Life Chemicals | F1912-0348-5g |
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |
2090945-51-8 | 95%+ | 5g |
$1255.0 | 2023-09-06 | |
Life Chemicals | F1912-0348-1g |
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |
2090945-51-8 | 95%+ | 1g |
$380.0 | 2023-09-06 | |
Life Chemicals | F1912-0348-0.5g |
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |
2090945-51-8 | 95%+ | 0.5g |
$361.0 | 2023-09-06 | |
Life Chemicals | F1912-0348-0.25g |
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |
2090945-51-8 | 95%+ | 0.25g |
$342.0 | 2023-09-06 | |
Life Chemicals | F1912-0348-10g |
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |
2090945-51-8 | 95%+ | 10g |
$1763.0 | 2023-09-06 |
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amineに関する追加情報
Introduction to 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine (CAS No. 2090945-51-8)
2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2090945-51-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of diazepane derivatives, which are known for their structural complexity and potential biological activity. The presence of a pyrimidine ring fused with a diazepane moiety suggests a unique set of chemical and pharmacological properties that make it a promising candidate for further investigation.
The molecular structure of 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine consists of a pyrimidine core substituted with an N,N-dimethylamino group at the 4-position and a diazepane ring connected at the 1-position. This arrangement creates a molecule with multiple sites for interaction with biological targets, which is a key factor in its potential therapeutic applications. The compound's ability to modulate various biological pathways makes it an intriguing subject for medicinal chemists and biologists alike.
In recent years, there has been growing interest in the development of novel compounds that can interact with biological systems in unique ways. 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine has been studied for its potential role in inhibiting enzymes and receptors involved in various diseases. For instance, preliminary studies have suggested that this compound may have inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Dysregulation of these pathways is often associated with diseases such as cancer, making this compound a potential candidate for anticancer therapies.
Additionally, the diazepane moiety in 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine has been shown to enhance the bioavailability and solubility of the compound, which are critical factors for drug development. The ability to improve these properties can significantly increase the effectiveness of a drug when administered orally or through other routes. This feature makes 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine an attractive candidate for further optimization and development into a therapeutic agent.
The synthesis of 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the formation of the diazepane ring followed by its coupling with the pyrimidine core. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve higher efficiencies and selectivities in the synthesis. These methods not only improve the overall yield but also reduce the formation of unwanted byproducts, making the process more sustainable and environmentally friendly.
One of the most exciting aspects of 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine is its potential application in treating neurological disorders. The compound's ability to interact with neurotransmitter systems suggests that it may have effects on brain function and behavior. Research has shown that diazepane derivatives can modulate GABAergic neurotransmission, which is crucial for maintaining neuronal excitability and preventing conditions such as epilepsy and anxiety disorders. While more studies are needed to fully understand its mechanisms of action, 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine holds promise as a novel therapeutic agent in this area.
The pharmacokinetic properties of 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-am ine are also an important consideration in its development as a drug. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for once or twice daily dosing regimens. Furthermore, its solubility profile allows for formulation into various dosage forms, including tablets and capsules, which can enhance patient compliance. These pharmacokinetic characteristics make 2-(1,4-diazepan -1 -yl)-N,N -dimethylpyrimidin -4 -amine a favorable candidate for further clinical investigation.
In conclusion, 2-( 1 , 4 -diaz ep ane - 1 - yl ) - N , N - dim eth yl py rim idin - 4 - am ine ( CAS No . 20909 45 -51 -8 ) is a structurally unique compound with significant potential in pharmaceutical applications . Its ability to interact with various biological targets , coupled with favorable pharmacokinetic properties , makes it an attractive candidate for further research . As our understanding of its mechanisms of action continues to grow , it is likely that this compound will play an important role in the development of new treatments for various diseases . The ongoing studies into its therapeutic potential are eagerly anticipated by the scientific community .
2090945-51-8 (2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine) Related Products
- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)
- 13011-54-6(Sodium ammonium hydrogen phosphate)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)
- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)
- 105827-77-8(1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide)
- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)




